Xylobiose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h1,4-10,12-17H,2-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNRKWHRVIAKLP-RSZZQXBVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905097 |

Source

|

| Record name | Xylobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6860-47-5 |

Source

|

| Record name | Xylobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6860-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006860475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID02R0EG7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Xylobiose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose, a simple disaccharide, is emerging as a molecule of significant interest in the fields of biochemistry, nutrition, and drug development. Composed of two D-xylose units, it is the fundamental repeating unit of xylan, a major component of hemicellulose. Understanding the precise chemical structure of this compound is paramount for elucidating its biological functions, from its role as a prebiotic to its potential as a signaling molecule in plant defense mechanisms. This technical guide provides an in-depth analysis of the chemical structure of this compound, supported by quantitative data, detailed experimental methodologies, and a visualization of its role in cellular signaling.

Chemical Identity and Molecular Structure

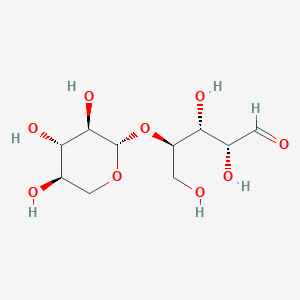

This compound is systematically named 4-O-β-D-Xylopyranosyl-D-xylose . Its chemical formula is C10H18O9 , with a molar mass of 282.24 g/mol .[1] The two D-xylose monosaccharides are linked by a β(1→4) glycosidic bond .[1] This linkage connects the anomeric carbon (C1) of the non-reducing xylose unit to the hydroxyl group on the fourth carbon (C4) of the reducing xylose unit. The "β" designation indicates that the substituent at the anomeric carbon of the non-reducing ring is oriented in the "up" or equatorial position relative to the plane of the ring.

The two xylopyranose rings in this compound typically adopt a chair conformation, which is the most stable arrangement for six-membered rings. The overall shape of the molecule is influenced by the rotational freedom around the glycosidic bond, defined by the torsion angles phi (φ) and psi (ψ).

Quantitative Structural Data

The precise three-dimensional structure of this compound has been determined through X-ray crystallography and computational modeling. The following table summarizes key bond lengths and angles for β-D-1,4-xylobiose hexaacetate, which provides a close approximation of the core this compound structure.

| Parameter | Value |

| Glycosidic Bond Length (C1'-O4) | 1.43 Å |

| Glycosidic Bond Angle (C1'-O4-C4) | 117.5° |

| Torsion Angle (Φ) | 20.4° |

| Torsion Angle (Ψ) | -15.2° |

| Average C-C Bond Length (Ring) | 1.52 Å |

| Average C-O Bond Length (Ring) | 1.43 Å |

| Average C-C-C Bond Angle (Ring) | 110° |

| Average C-O-C Bond Angle (Ring) | 112° |

| Data derived from the crystal structure of β-D-1,4-xylobiose hexaacetate.[2] |

Experimental Protocols for Structural Determination

The structural elucidation of this compound relies on a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

X-ray crystallography provides definitive information on the solid-state conformation of a molecule, including bond lengths, bond angles, and torsion angles.

Methodology:

-

Crystallization: Single crystals of this compound or a suitable derivative (e.g., this compound hexaacetate) are grown from a supersaturated solution. This is a critical step, as the quality of the crystal directly impacts the resolution of the final structure.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The initial model is then refined against the experimental data to obtain the final, high-resolution structure. For the this compound hexaacetate structure, data was collected on a diffractometer, and the structure was solved by direct methods and refined by least-squares procedures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing information about the connectivity of atoms and their spatial relationships.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D2O).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1D NMR (¹H and ¹³C): To identify the chemical environments of all proton and carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the assignment of all signals and the determination of the covalent structure.

-

NOESY/ROESY: To identify through-space interactions between protons, which provides information about the conformation of the molecule, including the orientation around the glycosidic bond.

-

-

Data Analysis: The NMR spectra are processed and analyzed to extract chemical shifts, coupling constants, and NOE intensities. This data is then used to build a model of the solution-state structure of this compound.

This compound as a Signaling Molecule

Recent research has revealed that this compound can act as a Damage-Associated Molecular Pattern (DAMP) in plants, triggering a defense response. This signaling cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs).

Caption: this compound-induced MAPK signaling pathway in plants.

This signaling pathway is initiated by the recognition of this compound by a putative cell surface receptor. This binding event triggers a phosphorylation cascade, starting with the activation of a MAP Kinase Kinase Kinase (MAPKKK). The MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK). The activated MAPK can then phosphorylate various downstream targets, including transcription factors, leading to the expression of defense-related genes and the production of reactive oxygen species (ROS) and callose deposition.

Conclusion

The chemical structure of this compound, characterized by its β(1→4) glycosidic linkage between two xylose units, is fundamental to its diverse biological roles. Detailed structural analysis through X-ray crystallography and NMR spectroscopy provides the quantitative data necessary for understanding its interactions with enzymes and receptors. Furthermore, the recognition of this compound as a signaling molecule in plant defense highlights its potential for applications in agriculture and biotechnology. This in-depth technical guide serves as a comprehensive resource for researchers and professionals seeking to leverage the unique properties of this important disaccharide.

References

xylobiose molecular weight and formula

An In-depth Technical Guide to the Core Properties of Xylobiose

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of molecules is paramount. This guide provides a focused overview of the molecular weight and chemical formula of this compound, a disaccharide of significant interest in various scientific fields.

Core Molecular Data of this compound

This compound is a disaccharide composed of two xylose units linked by a β(1→4) glycosidic bond.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C10H18O9 | [1][2][3][4] |

| Molar Mass | 282.24 g/mol | [1][2][3][4] |

This data is foundational for a range of experimental and theoretical applications, from calculating molar concentrations for in vitro assays to interpreting mass spectrometry results.

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of this compound are well-established in the field of analytical chemistry. Key techniques include:

-

Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry can also provide data to confirm the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are instrumental in elucidating the chemical structure of this compound, confirming the connectivity of atoms and thus validating the molecular formula.

-

Elemental Analysis: This method directly measures the percentage composition of elements (carbon, hydrogen, oxygen) in a pure sample of this compound, which can be used to derive the empirical and molecular formulas.

Visualization of Core Properties

The logical relationship between the name, chemical formula, and molecular weight of this compound can be represented as follows:

References

A Technical Guide to the Natural Sources, Occurrence, and Analysis of Xylobiose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylobiose (X2) is a disaccharide composed of two β-(1→4) linked xylose units. It is the primary structural component of xylooligosaccharides (XOS), which are gaining significant attention in the pharmaceutical and nutraceutical industries for their prebiotic properties and potential health benefits, including modulating the gut microbiota, enhancing mineral absorption, and exhibiting antioxidant effects.[1][2] While this compound can be found in trace amounts in certain foods, its most abundant natural source is xylan, a major hemicellulose component of plant cell walls. This guide provides a comprehensive overview of the natural occurrence of this compound, its derivation from lignocellulosic biomass, detailed experimental protocols for its extraction and quantification, and its role in plant biochemical pathways.

Natural Occurrence and Sources

This compound does not typically exist as a free molecule in significant quantities in nature. Instead, it is the fundamental repeating unit of xylan, a complex heteropolysaccharide that is the second most abundant polysaccharide after cellulose.[3]

2.1 Direct Natural Sources Trace amounts of xylooligosaccharides, including this compound, are naturally present in various foods. These sources, however, are considered scarce and not viable for commercial production.[4][5] They include:

2.2 Primary Source: Lignocellulosic Biomass The most prevalent source of this compound is the xylan found in lignocellulosic biomass, which constitutes the majority of plant matter.[1][4] This biomass is an abundant and renewable resource, often derived from agricultural and forestry waste. The controlled hydrolysis of xylan from these materials is the primary method for producing this compound.[7]

Key lignocellulosic sources include:

-

Agricultural Residues : Corn cobs, wheat bran, sugarcane bagasse, rice straw, corn stover, and sunflower stalks.[4][7][8][9]

-

Hardwoods and Softwoods : Various woods like birch and forestry residues.[4][10]

Quantitative Data: this compound Yield from Lignocellulosic Sources

The concentration of this compound is typically reported as a yield percentage or concentration following the enzymatic hydrolysis of xylan extracted from a given biomass source. The data below is collated from various studies and represents the outcomes of specific experimental procedures.

| Raw Biomass Source | Pretreatment/Hydrolysis Method | This compound (X2) Yield/Concentration | Reference |

| Sugarcane Bagasse | Alkaline Extraction, Enzymatic Hydrolysis | 0.95 mg/mL | [9] |

| Sugarcane Bagasse | Enzymatic Hydrolysis | 64.38 mg per 100 mg of total sugars | [11] |

| Corn Cob | Mixed Acid & Xylanase Hydrolysis | 50.6% (combined X2 + Xylotriose) | [12] |

| Corn Cob | Enzymatic Hydrolysis | Major product along with xylose | [8] |

| Rice Straw | Enzymatic Saccharification | 0.895 g/L | [13] |

| Corncob Xylan | Endoxylanase Hydrolysis | 50.44% of total XOS within 0.5 h | [14] |

| Birchwood Xylan | Acid Hydrolysis (0.98% H₂SO₄, 130°C) | 10.71 mg (at 85.07% purity) from 1 g xylan | [15] |

Experimental Protocols

The generation and analysis of this compound from natural sources involve a multi-step process. The following sections detail common methodologies.

4.1 General Workflow for this compound Production and Analysis The overall process involves liberating xylan from the complex lignocellulosic matrix, hydrolyzing it into smaller oligosaccharides, and then purifying and quantifying the resulting this compound.

Caption: General experimental workflow for this compound production.

4.2 Protocol 1: Alkaline Extraction of Xylan from Agricultural Waste This protocol is adapted from methods used for extracting xylan from sources like sugarcane bagasse.[9]

-

Preparation : Dry the agricultural waste (e.g., sugarcane bagasse) and reduce its particle size by grinding.

-

Alkaline Treatment : Prepare a 10% (w/v) sodium hydroxide (NaOH) solution. Submerge the ground biomass in the solution.

-

Steam Application : Apply steam to the mixture to enhance the extraction process. This helps in solubilizing hemicellulose and separating it from cellulose and lignin.

-

Neutralization & Precipitation : After treatment, filter the mixture to separate the liquid extract (containing solubilized xylan) from the solid residue. Neutralize the pH of the liquid extract.

-

Ethanol Precipitation : Add ethanol to the neutralized extract to precipitate the xylan.

-

Recovery : Centrifuge the solution to collect the precipitated xylan pellet. Wash the pellet with ethanol and then dry it for subsequent use in hydrolysis.

4.3 Protocol 2: Enzymatic Hydrolysis of Xylan to this compound This protocol outlines a general procedure for the enzymatic conversion of extracted xylan into xylooligosaccharides, including this compound.[3][16]

-

Enzyme System : The primary enzyme required is an endo-1,4-β-xylanase (EC 3.2.1.8), which cleaves the internal β-1,4-glycosidic bonds of the xylan backbone.[3] To maximize xylose release from this compound, a β-xylosidase (EC 3.2.1.37) can be included, but for maximizing this compound yield, its activity should be limited or excluded.[17]

-

Substrate Preparation : Prepare a suspension of the extracted xylan (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[18]

-

Enzymatic Reaction : Add the xylanase enzyme solution to the xylan suspension. The optimal enzyme concentration, temperature, and pH will depend on the specific enzyme used (e.g., common conditions are 50°C and pH ranging from 4.5 to 8.0).[17][18]

-

Incubation : Incubate the reaction mixture with agitation for a defined period (e.g., 0.5 to 24 hours). The reaction time is a critical parameter for controlling the degree of polymerization of the resulting XOS. Shorter times often favor larger oligosaccharides, while longer times can lead to complete hydrolysis into xylose.[14]

-

Termination : Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Sample Preparation : Centrifuge the mixture to remove any insoluble substrate. The supernatant, or hydrolysate, contains the mixture of xylooligosaccharides.

4.4 Protocol 3: Purification of this compound from Hydrolysate This protocol describes a combined method for purifying this compound to a high degree.[11]

-

Ultrafiltration : Subject the hydrolysate to ultrafiltration using a membrane with a specific molecular weight cut-off (e.g., 10 kDa) to remove large molecules like residual proteins (enzymes) and macro-lignin particles.

-

Decolorization & Desalination : Apply the filtered hydrolysate to a resin adsorption chromatography column (e.g., using a macroporous resin) to remove pigments. Subsequently, use an ion-exchange resin to remove salt ions.

-

Chromatographic Separation : Perform gel filtration chromatography (GFC) or simulated moving bed (SMB) chromatography to separate the oligosaccharides based on their size.[11][19]

-

GFC : Load the desalted and decolorized sample onto a GFC column (e.g., Bio-Gel P-2). Elute with deionized water and collect fractions.

-

SMB : For large-scale and continuous separation, an SMB system can be optimized to achieve high purity (e.g., >99%) and recovery (>92%) of this compound.[19]

-

-

Fraction Analysis : Analyze the collected fractions using methods described in Protocol 4 to identify those containing pure this compound.

-

Lyophilization : Pool the pure this compound fractions and lyophilize (freeze-dry) to obtain a purified powder.

4.5 Protocol 4: Quantification of this compound High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound.[10][18]

-

System : An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For enhanced identification, coupling with a mass spectrometer (MS) is recommended.[10]

-

Column : An amino-propyl stationary phase column (e.g., Shodex Asahipak NH2P-50 4E) is effective for separating carbohydrates.[10]

-

Mobile Phase : An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is typically used.[10]

-

Standards : Prepare standard solutions of known concentrations of pure xylose, this compound, xylotriose, etc., to generate a calibration curve.

-

Analysis : Inject the hydrolysate or purified samples into the HPLC system. Identify the peaks by comparing their retention times with the standards.

-

Quantification : Calculate the concentration of this compound in the sample by integrating the peak area and comparing it against the calibration curve.

Biochemical Signaling Pathway

Recent research has revealed that this compound can act as a signaling molecule in plants. Specifically, it functions as a Damage-Associated Molecular Pattern (DAMP), which is an endogenous molecule released upon tissue injury that triggers a plant's innate immune response.[20]

5.1 this compound-Induced Defense Response in Arabidopsis When plant cell walls are damaged by pathogens or mechanical stress, xylan can be degraded, releasing xylooligosaccharides like this compound. These molecules are then perceived by cell surface receptors, initiating a signaling cascade that leads to a defense response known as Pattern-Triggered Immunity (PTI).[20][21]

Caption: this compound as a DAMP triggers plant immunity.[20]

Key events in this pathway include:

-

ROS Burst : A rapid generation of reactive oxygen species (ROS).

-

MAPK Activation : Phosphorylation and activation of mitogen-activated protein kinases (MAPKs).[20]

-

Callose Deposition : Reinforcement of the cell wall at the site of potential infection.

-

Gene Expression : Upregulation of genes involved in plant defense.[20]

This pathway highlights a sophisticated mechanism where a fundamental component of the plant's own structure acts as a signal for self-defense, a critical area of study for developing disease-resistant crops and understanding plant-pathogen interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Xylooligosaccharides from Biomass Lignocellulose: Properties, Sources and Production Methods [jstage.jst.go.jp]

- 8. Co-production of xylanase and xylooligosaccharides from lignocellulosic agricultural wastes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ijpab.com [ijpab.com]

- 10. Analytical Methodology for Enzymatic Hydrolysis of Xylan - Forest Bioproducts Research Institute - University of Maine [forestbioproducts.umaine.edu]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Efficient production of this compound and xylotriose from corncob by mixed acids and xylanase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An endoxylanase rapidly hydrolyzes xylan into major product this compound via transglycosylation of xylose to xylotriose or xylotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic Hydrolysis of Hemicelluloses [ebrary.net]

- 17. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isolation, Purification, and Characterization of Xylanase Produced by a New Species of Bacillus in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Highly efficient recovery of this compound from xylooligosaccharides using a simulated moving bed method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound treatment triggers a defense-related response and alters cell wall composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Core Differences Between Xylobiose and Xylooligosaccharides (XOS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of xylobiose and xylooligosaccharides (XOS), focusing on their chemical, physical, and physiological distinctions. This compound, a disaccharide, represents the simplest form of XOS, a mixture of xylose oligomers. This document elucidates their structural differences, production methodologies, and impacts on gut microbiota and host signaling pathways. Detailed experimental protocols for XOS production, analysis, and in vitro fermentation are provided, alongside quantitative data and visual representations of key biological and experimental processes to support research and development in the fields of prebiotics, functional foods, and therapeutics.

Introduction

Xylooligosaccharides (XOS) are functional food ingredients recognized for their prebiotic properties.[1] They are polymers of the sugar xylose, produced from the xylan fraction of plant fiber.[2] this compound is the fundamental building block of XOS, consisting of two xylose units. This guide will dissect the nuanced differences between the singular entity of this compound and the broader category of XOS.

Chemical and Physical Distinctions

This compound and XOS are structurally related, with their primary difference being the degree of polymerization (DP).

-

This compound: A disaccharide with a DP of 2, consisting of two D-xylose units linked by a β-(1→4) glycosidic bond. It is the shortest of the xylooligosaccharides.

-

Xylooligosaccharides (XOS): A mixture of oligosaccharides with a DP typically ranging from 2 to 10 xylose units, although some definitions extend this up to 20.[3] XOS mixtures contain this compound (X2), xylotriose (X3), xylotetraose (X4), and so on.[4]

The structural backbone of both this compound and XOS is a linear chain of β-1,4-linked D-xylopyranosyl units.[2] The composition of XOS can vary depending on the source of xylan and the production method, sometimes including side chains of arabinose or glucuronic acid.[1]

Data Presentation: Physicochemical Properties

| Property | This compound | Xylooligosaccharides (XOS) | References |

| Degree of Polymerization (DP) | 2 | 2-10 (commonly), up to 20 | [3][4] |

| Molecular Weight | 282.25 g/mol | Variable (e.g., X3: 414.37 g/mol , X4: 546.49 g/mol ) | |

| Structure | Two β-1,4-linked D-xylose units | Linear chain of β-1,4-linked D-xylose units | [2] |

| Sweetness | Approximately 30% that of sucrose | Varies, generally low | [5] |

| Stability | Stable over a wide pH (2.5-8.0) and temperature (up to 100°C) range | Generally stable under similar conditions as this compound | [3] |

Production Methodologies

XOS, including this compound, are produced from xylan-rich lignocellulosic biomass such as corncobs, sugarcane bagasse, and hardwoods like beechwood.[3][6] The primary methods of production are enzymatic hydrolysis, chemical hydrolysis, and autohydrolysis.

-

Enzymatic Hydrolysis: This method utilizes endo-β-1,4-xylanases to cleave the xylan backbone into smaller oligosaccharides. It is a highly specific method that allows for control over the DP of the resulting XOS.[7] β-xylosidase-free xylanases are often preferred to prevent the further breakdown of XOS into xylose.[7]

-

Chemical Hydrolysis: This involves the use of dilute acids (e.g., sulfuric acid, acetic acid) or alkalis to hydrolyze xylan. While cost-effective, this method can produce undesirable byproducts like furfural.[6]

-

Autohydrolysis: This method uses high-pressure steam to induce the hydrolysis of xylan. It is considered an environmentally friendly process.[6]

Data Presentation: XOS Production Yields

| Production Method | Lignocellulosic Source | Key Parameters | XOS Yield | Predominant Oligomers | References |

| Enzymatic Hydrolysis | Beechwood Xylan | β-xylosidase-free xylanase, 50°C, 24h | >90% (w/v) of hydrolysate | This compound (66.46%), Xylotriose (25.10%) | [7] |

| Acid Hydrolysis | Corncob | 0.25 M H2SO4, 90°C, 15-30 min | 86.60% | Not specified | [4] |

| Autohydrolysis | Eucalyptus pellita | 170°C, 50 min | 77.6% (xylan extraction) | X2, X3, X4 (80.6% of total XOS) |

Physiological Effects and Prebiotic Activity

Both this compound and XOS are considered prebiotics as they are resistant to digestion in the upper gastrointestinal tract and are selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, in the colon.[5][8] This fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which have numerous health benefits.[8]

Studies suggest that XOS with a lower degree of polymerization (DP 2-4), such as this compound and xylotriose, are particularly effective in promoting the growth of beneficial bacteria.[5]

Data Presentation: Prebiotic Effects of XOS

| Study Type | Substrate | Key Findings | References |

| In vitro fermentation | XOS from Miscanthus × giganteus | Increased Bifidobacterium spp. and Lactobacillus spp.; SCFA production (acetic, propionic, butyric acid) | [9] |

| Human Clinical Trial | 1.4g/day and 2.8g/day XOS | Significant increase in Bifidobacterium counts at both doses | [10] |

| In vitro fermentation | Purified this compound | Promoted growth of Bifidobacterium and Lactobacillus sp.; Acetate as the main SCFA | [11] |

Experimental Protocols

Enzymatic Production of Xylooligosaccharides from Beechwood Xylan

This protocol is adapted from de Freitas et al. (2016).[7]

Materials:

-

Beechwood xylan

-

0.05 M Sodium citrate buffer (pH 5.3)

-

β-xylosidase-free endo-1,4-β-xylanase from Thermomyces lanuginosus

-

Mixing reactor/incubator shaker

-

Water bath

Procedure:

-

Prepare a 3.0% (w/v) suspension of beechwood xylan in 0.05 M sodium citrate buffer (pH 5.3).

-

Pre-incubate the xylan suspension at 50°C in a mixing reactor.

-

Add the endo-xylanase at a loading of 200 U per gram of xylan.

-

Incubate the reaction mixture at 50°C with agitation (180 rpm) for up to 36 hours.

-

Withdraw aliquots at desired time intervals.

-

Terminate the reaction by heating the aliquots in a boiling water bath for 5 minutes.

-

Analyze the hydrolysate for XOS content and composition.

HPLC Analysis of Xylooligosaccharides

This protocol provides a general method for the analysis of XOS.

Materials:

-

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)[1]

-

Carbohydrate analysis column (e.g., Aminex HPX-87H or a reversed-phase C18 column with PMP derivatization)[12][13]

-

Mobile phase: e.g., 5 mM H2SO4 or a gradient of acetonitrile and ammonium acetate buffer[12]

-

Xylose, this compound, xylotriose, xylotetraose standards

-

0.45 µm syringe filters

Procedure:

-

Prepare a standard curve using known concentrations of xylose and XOS standards.

-

Dilute the XOS samples to an appropriate concentration.

-

Filter the standards and samples through a 0.45 µm syringe filter.

-

Set the HPLC parameters:

-

Inject the standards and samples into the HPLC system.

-

Identify and quantify the different XOS based on the retention times and peak areas of the standards.

In Vitro Fecal Fermentation of Xylooligosaccharides

This protocol is a generalized procedure based on in vitro fermentation studies.[14][15]

Materials:

-

Anaerobic workstation

-

pH-controlled fermenter vessels

-

Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent)

-

Fresh fecal samples from healthy donors

-

XOS sample

-

Anaerobic gas mix (e.g., N2/CO2/H2)

Procedure:

-

Prepare the basal fermentation medium and sterilize it.

-

Transfer the medium to the fermenter vessels inside the anaerobic workstation.

-

Prepare a fecal slurry (e.g., 10% w/v) in a sterile, anaerobic buffer.

-

Inoculate the fermentation vessels with the fecal slurry.

-

Add the XOS sample to the vessels at the desired concentration (e.g., 1% w/v). Include a control vessel without XOS.

-

Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours), maintaining a constant pH (e.g., 6.8).

-

Collect samples at different time points for analysis of pH, bacterial populations (e.g., via qPCR or 16S rRNA sequencing), and SCFA concentrations (e.g., via gas chromatography).

Signaling Pathways and Experimental Workflows

Signaling Pathways

XOS can influence host health through the modulation of key signaling pathways in the intestinal epithelium. The SCFAs produced during XOS fermentation are known to play a significant role in this process.

-

Wnt/β-catenin Signaling: This pathway is crucial for intestinal homeostasis and the maintenance of intestinal stem cells.[5][16] Dysregulation of this pathway is implicated in colorectal cancer.[16]

-

Notch Signaling: The Notch pathway regulates the differentiation of intestinal epithelial cells, balancing absorptive and secretory cell lineages.[9][17]

-

AMPK Signaling: AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. Its activation in the gut can enhance barrier function and reduce inflammation.[18]

Caption: Overview of XOS-mediated signaling pathways in the gut.

Experimental Workflow

The following diagram illustrates a typical workflow for the production and evaluation of XOS.

Caption: Experimental workflow for XOS production and prebiotic assessment.

Conclusion

This compound and xylooligosaccharides are closely related, with this compound being the simplest form of XOS. The broader term XOS encompasses a range of xylose oligomers that exhibit significant prebiotic potential. The choice between using purified this compound or a mixture of XOS in research and product development will depend on the specific application and desired physiological outcome. The detailed methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic and functional food applications of these compelling biomolecules.

References

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. Wnt signaling dosage controlled by a Ctnnb1 enhancer balances homeostasis and tumorigenesis of intestinal epithelia [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Production of Xylooligosaccharides from Jiuzao by Autohydrolysis Coupled with Enzymatic Hydrolysis Using a Thermostable Xylanase | MDPI [mdpi.com]

- 5. Wnt/beta-catenin is essential for intestinal homeostasis and maintenance of intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro fermentation of lactulose-derived oligosaccharides by mixed fecal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 8. Notch receptor regulation of intestinal stem cell homeostasis and crypt regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Notch Pathway Regulation of Intestinal Cell Fate | Abdominal Key [abdominalkey.com]

- 10. xylooligosaccharide.com [xylooligosaccharide.com]

- 11. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient analysis of monosaccharides and oligosaccharides from hydrolyzed hemicellulose of Spartina anglica :: BioResources [bioresources.cnr.ncsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Wnt/β-Catenin Is Essential for Intestinal Homeostasis and Maintenance of Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Notch regulation of gastrointestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caringsunshine.com [caringsunshine.com]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

The Biological Role of Xylobiose in Plant Cell Walls: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth analysis of the function of xylobiose as a signaling molecule in plant cell walls, detailing its impact on cellular defense mechanisms and composition. It includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Plant cell walls are dynamic structures that not only provide physical support but also play a crucial role in sensing and responding to environmental cues. Damage to the cell wall, whether from pathogen attack or mechanical stress, can release oligosaccharides that act as endogenous signaling molecules, known as Damage-Associated Molecular Patterns (DAMPs). This compound, a disaccharide composed of two β-1,4-linked xylose units, is a fundamental component of xylan, a major hemicellulose in the plant cell wall. Recent research has illuminated the role of this compound as a potent DAMP, capable of eliciting a cascade of defense responses within the plant.

This technical guide explores the biological significance of this compound in the context of the plant cell wall, focusing on its role in activating Pattern-Triggered Immunity (PTI). We will delve into the signaling pathways initiated by this compound perception, the resulting alterations in cell wall composition and hormonal balance, and provide detailed methodologies for the experimental investigation of these phenomena.

This compound as a Damage-Associated Molecular Pattern (DAMP)

This compound, released from the degradation of cell wall xylan, is recognized by the plant's innate immune system as a signal of cellular damage.[1][2][3][4] This recognition triggers a suite of defense responses collectively known as Pattern-Triggered Immunity (PTI), which forms the first line of defense against invading pathogens.[1][2][3][4]

The perception of this compound initiates a rapid signaling cascade, characterized by three key events:

-

Generation of Reactive Oxygen Species (ROS): One of the earliest responses to this compound perception is a burst of ROS, including hydrogen peroxide (H₂O₂).[1][2][3][4] This oxidative burst acts as a secondary signal, contributing to the activation of downstream defense responses and potentially having direct antimicrobial effects.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: this compound treatment leads to the phosphorylation and activation of MAPKs.[1][2][3][4] These kinase cascades are central signaling modules that relay the initial perception of this compound into broad-spectrum transcriptional and metabolic reprogramming.

-

Induction of Callose Deposition: As a physical reinforcement of the cell wall at the site of potential pathogen entry, this compound induces the synthesis and deposition of callose, a β-1,3-glucan polymer.[1][2][3][4]

The synergistic effect of this compound with Microbe-Associated Molecular Patterns (MAMPs), such as the bacterial flagellin peptide flg22, has been observed to enhance the ROS response and the expression of PTI marker genes, indicating a convergence of DAMP and MAMP signaling pathways in plant immunity.[1][2][3]

Quantitative Data on this compound-Induced Changes

Treatment of plants with this compound leads to quantifiable changes in the composition of the cell wall and the levels of key phytohormones. These alterations reflect the plant's adaptive response to the perception of damage.

Alterations in Cell Wall Sugar Composition

Studies in Arabidopsis thaliana have shown that this compound treatment results in significant changes in the monosaccharide composition of the cell wall. These changes occur at both early (30 minutes) and later (24 hours) time points, suggesting a dynamic remodeling of the cell wall in response to this DAMP signal.

| Time Point | Total Cell Wall Sugar | Uronic Acid | Arabinose | Rhamnose | Xylose | Glucose |

| 30 min | Increased[1] | Decreased[1] | Increased[1] | Increased[1] | Increased[1] | No significant change[1] |

| 24 h | Increased[1] | Decreased[1] | No significant change[1] | No significant change[1] | No significant change[1] | Increased[1] |

Table 1: Summary of changes in cell wall sugar composition in Arabidopsis leaves after treatment with this compound.

Modulation of Phytohormone Levels

This compound perception also triggers significant shifts in the balance of major phytohormones, which are critical regulators of plant growth, development, and stress responses.

| Phytohormone | Change upon this compound Treatment | Reference |

| Jasmonic Acid | Affected | [1] |

| Abscisic Acid | Affected | [1] |

| Auxin | Affected | [1] |

| Cytokinin | Affected | [1] |

Table 2: Impact of this compound treatment on the levels of key phytohormones in Arabidopsis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to investigate the biological role of this compound in their own systems.

Protocol for Detection of Reactive Oxygen Species (ROS)

This protocol describes a luminol-based assay for the detection of H₂O₂ production in plant leaf discs upon elicitor treatment.

Materials:

-

Plant leaves (e.g., Arabidopsis thaliana)

-

Luminol (Sigma-Aldrich)

-

Horseradish peroxidase (HRP) (Sigma-Aldrich)

-

This compound solution (100 µM)

-

Flg22 solution (1 µM, as a positive control)

-

Sterile water (mock control)

-

96-well white microplate

-

Luminometer

Procedure:

-

Excise 4 mm leaf discs from the leaves of 4-week-old plants using a cork borer.

-

Float the leaf discs abaxial side up in sterile water in a 96-well plate overnight in the dark to allow for wound-induced ROS to subside.

-

The next day, replace the water with 200 µL of assay solution containing 20 µM luminol and 1 µg/mL HRP.

-

Incubate the plate in the dark for 2 hours.

-

Add 10 µL of the elicitor solution (this compound or flg22) or sterile water (mock) to the wells.

-

Immediately measure luminescence using a luminometer every 2 minutes for at least 30 minutes.

Protocol for MAPK Phosphorylation Assay

This protocol details the detection of MAPK activation in plant seedlings using immunoblotting with a phospho-specific antibody.

Materials:

-

10-day-old plant seedlings

-

This compound solution (100 µM)

-

Sterile water (mock control)

-

Liquid nitrogen

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)

-

Bradford reagent for protein quantification

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% (w/v) non-fat dry milk in TBST)

-

Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (Cell Signaling Technology, #4370)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Treat 10-day-old seedlings grown in liquid culture with 100 µM this compound or sterile water for 15 minutes.

-

Harvest the seedlings and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and extract total proteins with extraction buffer.

-

Centrifuge the extracts at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Quantify the protein concentration using the Bradford assay.

-

Separate 20-30 µg of total protein per lane on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (e.g., 1:2000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol for Callose Staining

This protocol describes the staining of callose deposits in plant leaves using aniline blue.

Materials:

-

Plant leaves

-

This compound solution (100 µM)

-

Sterile water (mock control)

-

Fixative solution (e.g., acetic acid:ethanol, 1:3 v/v)

-

Staining solution (0.01% (w/v) aniline blue in 150 mM K₂HPO₄, pH 9.5)

-

Glycerol (50%)

-

Fluorescence microscope with a DAPI filter set (Excitation ~370 nm, Emission ~509 nm)

Procedure:

-

Infiltrate leaves of 4-week-old plants with 100 µM this compound or sterile water.

-

After 24 hours, harvest the leaves and clear the chlorophyll by incubating in the fixative solution overnight or until the tissue is transparent.

-

Wash the cleared leaves with 150 mM K₂HPO₄ for 30 minutes.

-

Incubate the leaves in the aniline blue staining solution for at least 2 hours in the dark.

-

Mount the stained leaves in 50% glycerol on a microscope slide.

-

Visualize the callose deposits as bright fluorescent spots using a fluorescence microscope with a DAPI filter.

Visualizing the this compound Signaling Pathway and Experimental Workflows

To better understand the complex interactions and processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound Signaling Pathway in Plant Immunity.

Caption: General Experimental Workflow for Studying this compound Effects.

Conclusion and Future Perspectives

This compound has emerged as a key signaling molecule in the plant's surveillance system for cell wall integrity. Its role as a DAMP, triggering a robust PTI response, highlights the intricate mechanisms by which plants perceive and respond to damage. The quantitative changes in cell wall composition and hormone levels following this compound treatment underscore the profound impact of this small oligosaccharide on plant physiology.

While significant progress has been made in elucidating the downstream signaling events, a critical area for future research is the identification of the specific plant cell surface receptor(s) that perceive this compound. Unraveling the primary perception mechanism will provide a more complete understanding of this important signaling pathway. Furthermore, a comprehensive transcriptomic and proteomic analysis of this compound-treated plants will be instrumental in identifying the full spectrum of genes and proteins involved in the response, potentially revealing novel targets for enhancing plant disease resistance.

The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted role of this compound and other cell wall-derived oligosaccharides in plant immunity and development. This knowledge is not only fundamental to our understanding of plant biology but also holds promise for the development of novel strategies to improve crop resilience and productivity.

References

Xylobiose: A Core Technical Guide for Researchers and Drug Development Professionals

Introduction: Xylobiose is a disaccharide composed of two xylose units linked by a β(1→4) glycosidic bond.[1][2][3] As the fundamental repeating unit of xylan, a major component of plant hemicellulose, this compound is a key molecule in glycobiology and biotechnology.[1][4] Its significance extends from being a valuable prebiotic that promotes gut health to a platform chemical for biofuels and a bioactive molecule with potential therapeutic applications.[1] This technical guide provides an in-depth overview of this compound, focusing on its properties, synthesis, analysis, and its emerging roles in cellular signaling and drug development.

Physicochemical Properties of this compound

This compound is an off-white, crystalline powder that is soluble in water.[1][2] Its core physicochemical properties are summarized below.

| Property | Value | Reference |

| Systematic IUPAC Name | (2R,3R,4R)-2,3,5-Trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal | [3] |

| Synonyms | 1,4-β-D-Xylobiose, 4-O-beta-D-xylopyranosyl-D-xylose | [1][2] |

| CAS Number | 6860-47-5 | [1][3] |

| Molecular Formula | C₁₀H₁₈O₉ | [1][2][3] |

| Molecular Weight | 282.24 g/mol | [1][3] |

| Appearance | Off-white powder | [1] |

| Purity (Typical) | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]²⁰D = -24° to -28° (c=10 in H₂O) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis and Production of this compound

This compound is primarily produced through the hydrolysis of xylan-rich lignocellulosic biomass, such as bamboo, wheat straw, and corncob.[5][6][7] Both chemical and enzymatic methods are employed for this conversion.

Enzymatic Synthesis: This is the preferred method due to its high specificity and mild reaction conditions, which minimize the formation of degradation byproducts like furfural.[5][8] The process typically involves the use of endo-1,4-β-xylanases, which cleave the xylan backbone to release xylo-oligosaccharides (XOS), with this compound being a major product.[6][8] Some endoxylanases can rapidly hydrolyze xylan, producing this compound yields as high as 50.44% within 30 minutes.[6] The combination of different enzyme types, such as xylanases and β-xylosidases, can be tailored to control the degree of polymerization of the final XOS product.[9]

Chemical Synthesis: Acid hydrolysis, using agents like lactic acid or ferric chloride, can also be used to break down xylan into XOS.[5][7][10] While effective, this method can lead to the degradation of sugars into inhibitory compounds and requires careful control of reaction conditions to optimize XOS yields.[8] For instance, hydrolysis of beechwood xylan with oxalic acid achieved a yield of 39.31%.[10]

The following table summarizes yields from various production strategies.

| Feedstock | Method | Key Product(s) | Yield | Reference |

| Moso Bamboo | Lactic Acid + Xylanase Hydrolysis | This compound + Xylotriose | 58.4% | [7] |

| Corncob Xylan | Endoxylanase (Taxy11) | This compound | 50.44% | [6] |

| Switchgrass | Ferric Chloride (FeCl₃) Hydrolysis | Total XOS (DP 2-6) | 40.7% | [5] |

| Empty Fruit Bunch | Alkali Pretreatment + Endoxylanase | This compound | 41.1% | [11] |

| Sugarcane Bagasse | Alkaline Oxidation + Enzymatic Hydrolysis | High-Purity this compound | 80.16% (eluted) | [12] |

The following diagram illustrates a typical workflow for producing and purifying this compound from lignocellulosic biomass.

This protocol is a synthesized example based on methodologies for producing this compound from agricultural residues.[8][12]

-

Pretreatment:

-

Suspend 100 g of dried, milled lignocellulosic biomass (e.g., sugarcane bagasse) in a 1% (w/v) NaOH solution at a solid-to-liquid ratio of 1:10.

-

Heat the suspension at 80°C for 2 hours with gentle stirring to remove lignin and increase xylan accessibility.

-

Wash the solid residue with deionized water until the filtrate is neutral (pH 7.0).

-

Dry the pretreated biomass at 60°C to a constant weight.

-

-

Enzymatic Hydrolysis:

-

Prepare a 5% (w/v) suspension of the pretreated biomass in a 50 mM sodium acetate buffer (pH 5.0).

-

Pre-heat the slurry to 50°C in a shaking water bath.

-

Add a commercial endo-1,4-β-xylanase preparation (e.g., 20 U/g of substrate).

-

Incubate the reaction at 50°C with continuous agitation (150 rpm) for 24 hours.

-

Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

-

Initial Purification:

-

Centrifuge the hydrolysate at 10,000 x g for 15 minutes to pellet the remaining solids.

-

Collect the supernatant, which contains the soluble xylo-oligosaccharides.

-

-

Separation and Final Purification:

-

Add activated carbon to the supernatant at a loading of 15-20% (w/v) and stir for 1 hour to adsorb the XOS.[12]

-

Wash the activated carbon with a 3-fold volume of water to remove unbound monosaccharides (e.g., xylose) and other impurities.[12]

-

Elute the bound this compound from the activated carbon using a 5% (v/v) ethanol-water solution.[12]

-

Collect the eluate and remove the solvent by vacuum evaporation to obtain high-purity this compound powder.

-

Analysis and Characterization

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification and purity assessment of this compound.[1] Size-Exclusion Chromatography (SEC) and mass spectrometry (MS) are also used for structural confirmation.[13][14]

This protocol is adapted from standard methods for analyzing xylo-oligosaccharides.[15][16]

-

Sample Preparation:

-

Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of deionized water to create a 1 mg/mL stock solution.

-

For complex matrices (e.g., hydrolysates), perform a sample cleanup. For liquid samples, this may involve ethanol precipitation to remove proteins and larger molecules.[15]

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare a series of xylose and this compound standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/mL) in deionized water from high-purity reference materials.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Aminex HPX-87H or a similar carbohydrate analysis column.

-

Mobile Phase: 5 mM Sulfuric Acid in HPLC-grade water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60°C.

-

Detector: Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD).[14]

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Generate a standard curve by plotting the peak area against the concentration for the this compound standards.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Biological Activity and Relevance to Drug Development

This compound is not merely an intermediate in biomass degradation; it is a bioactive molecule with significant potential in nutrition and medicine. Its primary roles include acting as a prebiotic and modulating key cellular signaling pathways.

This compound is considered a non-digestible oligosaccharide that promotes the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.[1] This prebiotic effect contributes to improved gut health and has applications in functional foods and dietary supplements.[1]

Recent research has uncovered specific molecular targets for this compound, highlighting its potential in drug development for metabolic and inflammatory diseases.

1. Intestinal Barrier Function (CLDN2/HSP27 Pathway): this compound has been identified as an orally active inhibitor of Claudin 2 (CLDN2), a protein that increases intestinal permeability.[17] By down-regulating CLDN2 expression and inducing Heat Shock Protein 27 (HSP27), this compound enhances intestinal barrier integrity.[17] This mechanism is promising for conditions associated with "leaky gut," such as inflammatory bowel disease and metabolic syndrome.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 6860-47-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. An endoxylanase rapidly hydrolyzes xylan into major product this compound via transglycosylation of xylose to xylotriose or xylotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient production of this compound and xylotriose from xylan in moso bamboo by the combination of pH-controlled lactic acid and xylanase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical and Enzymatic Synthesis of Biobased Xylo-Oligosaccharides and Fermentable Sugars from Wheat Straw for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Selective Production of Xylooligosaccharides by Xylan Hydrolysis Using a Novel Recyclable and Separable Furoic Acid [frontiersin.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.caf.ac.cn [journals.caf.ac.cn]

- 14. ingenieria-analitica.com [ingenieria-analitica.com]

- 15. xylooligosaccharide.com [xylooligosaccharide.com]

- 16. HPLC Analysis of Xylose, Fructose, Glucose and Saccharose on Chromolith® NH2 100 - 4.6mm application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 17. medchemexpress.com [medchemexpress.com]

The Genesis of a Disaccharide: An In-depth Technical Guide to the Discovery, History, and Isolation of Xylobiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond, holds significant interest in the fields of biotechnology, food science, and pharmacology. As a primary component of xylooligosaccharides (XOS), it exhibits prebiotic properties, contributing to gut health and showing potential in various therapeutic applications. This technical guide provides a comprehensive overview of the historical discovery, and the evolution of isolation and purification methodologies for this compound, tailored for professionals in research and development.

A Journey Through Time: The Historical Discovery of this compound

The story of this compound is intrinsically linked to the broader exploration of hemicellulose, a major component of plant cell walls. The term "hemicellulose" was first introduced in 1891 by E. Schulze to describe the carbohydrate fraction of plants that could be extracted with dilute alkali. This marked the beginning of a new chapter in wood and cereal chemistry.

While a singular definitive report on the "discovery" of this compound is not readily apparent in historical records, its identification was a gradual outcome of the systematic study of xylan, the most abundant hemicellulose polymer. Early research in the first half of the 20th century focused on the acid hydrolysis of xylan-rich materials, which yielded primarily the monosaccharide xylose.

A pivotal moment in the characterization of xylan and its oligomeric components came in the mid-20th century with the work of prominent carbohydrate chemists such as Roy L. Whistler . Through controlled hydrolysis and improved analytical techniques, researchers were able to isolate and characterize the intermediate products of xylan breakdown, including the disaccharide, this compound. A significant publication by Myhre and Smith in 1961 , which detailed the chemical synthesis of this compound, indicates that by this time, its structure was well-established within the scientific community. The increasing interest in the commercial applications of this compound and other xylooligosaccharides from the late 1980s onwards further propelled the development of more efficient isolation and purification methods.

Modern Methodologies for this compound Isolation and Purification

The isolation of this compound in contemporary research and industrial settings predominantly relies on the enzymatic hydrolysis of xylan-rich lignocellulosic biomass. This approach offers greater specificity and milder reaction conditions compared to traditional acid hydrolysis, leading to higher yields of xylooligosaccharides with fewer undesirable byproducts.

A generalized workflow for the production and isolation of this compound is depicted below:

A Comprehensive Technical Guide to the Physical and Chemical Properties of Xylobiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond, is a key component of xylan, a major hemicellulose in plant cell walls. As a significant product of xylan hydrolysis, this compound is of considerable interest in various fields, including biotechnology, food science, and pharmaceuticals. Its potential as a prebiotic, a low-calorie sweetener, and a platform chemical for the production of value-added products has driven extensive research into its fundamental properties. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, processing, and application in various industrial and research settings. Key physical properties are summarized in the tables below.

Table 1: General Physical and Chemical Identifiers for this compound

| Property | Value | Reference |

| IUPAC Name | 4-O-β-D-xylopyranosyl-D-xylose | |

| Systematic IUPAC Name | (2R,3R,4R)-2,3,5-Trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal | |

| CAS Number | 6860-47-5 | |

| Chemical Formula | C₁₀H₁₈O₉ | |

| Molecular Weight | 282.24 g/mol | |

| Appearance | White to off-white crystalline powder |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | 186-187 °C | ||

| Solubility in Water | 10 mg/mL | Clear, colorless to faintly yellow solution | |

| Solubility in Ethanol | Low (0.76 g/100g in 50% ethanol/water) | 298.2 K | [1][2] |

| Specific Optical Rotation ([α]D) | -28° | c=10 in H₂O |

Crystal Structure

The three-dimensional structure of this compound has been elucidated through X-ray crystallography. It exists as a disaccharide with a β-1,4-glycosidic bond connecting two D-xylopyranose units. The crystal structure of this compound hexaacetate has been determined to be orthorhombic, with space group P2₁2₁2₁. The conformation of the glycosidic linkage is a critical determinant of the overall shape of the molecule and its interaction with enzymes and receptors.

Chemical Properties of this compound

This compound exhibits chemical properties characteristic of a reducing disaccharide, owing to the free hemiacetal group on one of the xylose residues.

Hydrolysis

The β-1,4-glycosidic bond in this compound can be cleaved through both acidic and enzymatic hydrolysis to yield two molecules of D-xylose.

-

Acid Hydrolysis: Treatment with dilute acids, such as sulfuric acid, at elevated temperatures effectively breaks the glycosidic linkage.

-

Enzymatic Hydrolysis: β-xylosidases are specific enzymes that catalyze the hydrolysis of this compound. These enzymes are crucial in the complete breakdown of xylan and are a subject of extensive research for their applications in biofuel production and other biotechnological processes.

Maillard Reaction

As a reducing sugar, this compound can participate in the Maillard reaction, a non-enzymatic browning reaction with amino acids that occurs upon heating. This reaction is responsible for the development of color, flavor, and aroma in many food products. The reaction proceeds through a series of complex steps, initiated by the condensation of the carbonyl group of this compound with the amino group of an amino acid. The rate and products of the Maillard reaction are influenced by factors such as temperature, pH, and the specific amino acids present.

Prebiotic Activity

This compound is recognized as a prebiotic, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species.[3][4] These bacteria can ferment this compound, producing short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[5] SCFAs have numerous health benefits, including providing an energy source for colonocytes, modulating the immune system, and influencing various signaling pathways in the host.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of this compound and other xylooligosaccharides.

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for HPLC analysis of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase (e.g., ultrapure water).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Dilute the sample to an appropriate concentration to fall within the linear range of the standard curve.

-

-

HPLC Conditions:

-

Column: A carbohydrate analysis column, such as an Aminex HPX-87P column, is typically used.

-

Mobile Phase: Degassed ultrapure water is a common mobile phase.

-

Flow Rate: A flow rate of 0.6 mL/min is often employed.[7]

-

Column Temperature: The column is typically maintained at an elevated temperature, for example, 80-85°C, to improve peak resolution.[8][9]

-

Detector: A Refractive Index (RI) detector is commonly used for the detection of underivatized carbohydrates.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.

Experimental Workflow for NMR Analysis of this compound

Caption: Workflow for NMR analysis of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile protons with deuterium.

-

Transfer the final solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Assign the signals in the ¹H and ¹³C spectra to the corresponding protons and carbons in the this compound molecule. 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the assignment.

-

Enzymatic Hydrolysis

This protocol describes the hydrolysis of this compound using a commercially available β-xylosidase.

Methodology:

-

Reaction Setup:

-

Prepare a solution of this compound (e.g., 10 mM) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

-

Pre-incubate the substrate solution at the optimal temperature for the β-xylosidase (e.g., 50°C).

-

Add a known amount of β-xylosidase to initiate the reaction. The enzyme concentration should be chosen to ensure a linear reaction rate over the desired time course.

-

-

Reaction Monitoring:

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

Immediately stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., a strong base like sodium carbonate).

-

-

Product Analysis:

-

Analyze the amount of xylose produced using a suitable method, such as HPLC (as described in section 3.1) or a reducing sugar assay (see section 3.4).

-

Reducing Sugar Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is a colorimetric assay used to quantify reducing sugars.

Methodology:

-

Reagent Preparation:

-

DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide in 100 mL of distilled water.[10]

-

-

Assay Procedure:

-

To 1 mL of the sample containing this compound, add 1 mL of the DNS reagent.

-

Heat the mixture in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.

-

Cool the tubes to room temperature and add 8 mL of distilled water.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

-

Quantification:

Biological Activity and Signaling Pathways

The primary biological activity of this compound of interest to researchers is its prebiotic effect, which indirectly influences host signaling pathways through the metabolic activity of the gut microbiota.

Prebiotic Mechanism of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity [frontiersin.org]

- 5. Prebiotic effect of xylooligosaccharides produced from birchwood xylan by a novel fungal GH11 xylanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 11. A Comparison of Polysaccharide Substrates and Reducing Sugar Methods for the Measurement of endo-1,4-β-Xylanase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]

Xylobiose Solubility: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of xylobiose in various solvents, designed for researchers, scientists, and professionals in drug development. The document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures. A notable challenge in quantifying this compound solubility, particularly in aqueous solutions, is its tendency to form thick gels, which complicates the determination of saturation points. This guide addresses these complexities and offers a foundational understanding for future research and application.

Introduction

This compound, a disaccharide composed of two xylose units linked by a β-(1,4) glycosidic bond, is a key component of xylan, a major hemicellulose in plant cell walls. As a significant product of biomass degradation, understanding the solubility of this compound is critical for its application in various fields, including biofuel production, food science as a prebiotic, and as a starting material in pharmaceutical synthesis. This guide aims to consolidate the available scientific information on this compound solubility to support these applications.

Quantitative Solubility of this compound

The available quantitative data on the solubility of this compound is limited, primarily due to its high hydroscopicity and tendency to form gels in aqueous solutions, which makes the determination of a precise saturation point challenging. One study noted that it was not possible to measure the saturation molality of 1,4-β-d-xylobiose in water because it forms a thick gel where no solid phase is present[1].

The following table summarizes the known quantitative solubility data for this compound in different solvents.

| Solvent | Temperature (°C) | Solubility | Unit | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 2 | mg/mL | [3] |

| Water | Not Specified | 10 | mg/mL | [3] |

| Chloroform | Not Specified | Soluble | - | [4] |

| Dichloromethane | Not Specified | Soluble | - | [4] |

| Ethyl Acetate | Not Specified | Soluble | - | [4] |

| Acetone | Not Specified | Soluble | - | [4] |

Note: The conflicting data for DMSO solubility may be due to differences in the purity of this compound or the specific experimental conditions used.

Experimental Protocol for Determining this compound Solubility

While a standardized protocol specifically for this compound is not widely published, a general method for determining the solubility of oligosaccharides can be adapted. This protocol is based on the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC), a common analytical technique for this compound[4][5].

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., Aminex HPX-87P) and a Refractive Index (RI) detector

Methodology:

-